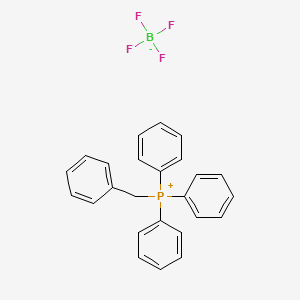

Benzyltriphenylphosphonium tetrafluoroborate

Descripción general

Descripción

Benzyltriphenylphosphonium tetrafluoroborate is a quaternary ammonium salt that has garnered significant attention due to its diverse applications in various fields. It is a white crystalline powder that is soluble in polar solvents such as water, methanol, and ethanol.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Benzyltriphenylphosphonium tetrafluoroborate can be synthesized through the reaction of benzyltriphenylphosphonium chloride with tetrafluoroboric acid. The reaction typically involves dissolving benzyltriphenylphosphonium chloride in a suitable solvent, such as methanol, and then adding tetrafluoroboric acid to the solution. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound as a precipitate .

Industrial Production Methods

Industrial production methods for this compound often involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microwave irradiation has been explored as a method to accelerate the reaction and improve yields .

Análisis De Reacciones Químicas

Types of Reactions

Benzyltriphenylphosphonium tetrafluoroborate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form benzyltriphenylphosphonium oxide.

Reduction: It can be reduced to form benzyltriphenylphosphine.

Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure .

Major Products Formed

The major products formed from these reactions include benzyltriphenylphosphonium oxide, benzyltriphenylphosphine, and various substituted benzyltriphenylphosphonium derivatives .

Aplicaciones Científicas De Investigación

Organic Synthesis

BTPPT is widely used as a reagent in organic synthesis. Its role as a phase-transfer catalyst facilitates the preparation of Wittig reagents, which are crucial for forming alkenes from aldehydes or ketones. This application is particularly valuable in synthesizing complex organic molecules where traditional methods may fall short.

Biological Studies

In biological research, BTPPT serves as a probe for investigating mitochondrial membrane potential (ΔΨm). Its cationic nature allows it to selectively accumulate in mitochondria, making it useful for studying mitochondrial function and dynamics in live cells. This property has been exploited in positron emission tomography (PET) imaging to visualize mitochondrial activity in cancer models .

Case Study: Mitochondrial Imaging

- Objective: To assess mitochondrial membrane potential in non-small cell lung cancer (NSCLC).

- Method: The radiolabeled compound 4-[18F]Fluorobenzyltriphenylphosphonium was synthesized and used for PET imaging.

- Results: The study demonstrated the ability to profile mitochondrial heterogeneity across different lung cancer subtypes, highlighting the potential of BTPPT derivatives in cancer diagnostics .

Industrial Applications

In industrial chemistry, BTPPT is utilized as a catalyst in polymer production and other chemical processes. Its stability and reactivity make it suitable for enhancing reaction efficiency and product yield.

Data Table: Comparative Analysis of BTPPT Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Organic Synthesis | Wittig Reagent Preparation | Facilitates formation of alkenes |

| Biological Research | Mitochondrial Imaging | Selective accumulation in mitochondria |

| Industrial Chemistry | Polymer Production | Enhances reaction efficiency |

Mecanismo De Acción

The mechanism by which benzyltriphenylphosphonium tetrafluoroborate exerts its effects involves its ability to form stable complexes with various substrates. The positively charged phosphonium ion interacts with negatively charged species, facilitating reactions such as nucleophilic substitutions and oxidations. The molecular targets and pathways involved include interactions with biological membranes and catalytic sites in industrial processes .

Comparación Con Compuestos Similares

Similar Compounds

Benzyltriphenylphosphonium chloride: Similar in structure but with a chloride ion instead of tetrafluoroborate.

Triphenylphosphine: A related compound used as a ligand in coordination chemistry.

Triphenylphosphine oxide: An oxidized form of triphenylphosphine.

Uniqueness

Benzyltriphenylphosphonium tetrafluoroborate is unique due to its tetrafluoroborate anion, which imparts different solubility and reactivity properties compared to its chloride counterpart. This makes it particularly useful in specific applications where these properties are advantageous .

Actividad Biológica

Benzyltriphenylphosphonium tetrafluoroborate (BTPT) is a phosphonium salt that has garnered attention in various fields of biological research due to its unique properties and potential applications. This article provides a comprehensive overview of the biological activity of BTPT, including its mechanisms of action, therapeutic applications, and relevant case studies.

BTPT is characterized by its triphenylphosphonium cation, which is known for its ability to selectively accumulate in mitochondria due to the negative membrane potential of these organelles. This property makes BTPT particularly interesting for therapeutic applications targeting mitochondrial dysfunction, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Mechanisms of Action:

- Mitochondrial Targeting: The triphenylphosphonium moiety facilitates the delivery of therapeutic agents directly to mitochondria, enhancing their efficacy while minimizing systemic toxicity .

- Reactive Oxygen Species (ROS) Modulation: BTPT has been shown to influence redox signaling pathways by modulating ROS levels within cells. This can lead to altered cellular responses, including apoptosis in cancer cells .

Antibacterial and Antifungal Properties

Research indicates that derivatives of benzyltriphenylphosphonium exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that certain phosphonium salts could inhibit bacterial growth effectively, suggesting potential applications in antimicrobial therapies .

Anticancer Activity

BTPT has been explored for its anticancer properties, particularly through its ability to induce apoptosis in cancer cells. The selective accumulation of BTPT in mitochondria allows it to disrupt mitochondrial function, leading to increased ROS production and subsequent cell death in malignant cells .

Case Studies and Research Findings

- Antibacterial Activity Study:

- Cancer Cell Apoptosis:

- Mitochondrial Dysfunction:

Data Tables

| Property | Value/Description |

|---|---|

| Molecular Formula | CHBFP |

| Molar Mass | 394.38 g/mol |

| Solubility | Soluble in polar solvents |

| Antibacterial Activity | Effective against Gram-positive & Gram-negative bacteria |

| Anticancer Activity | Induces apoptosis in cancer cell lines |

Propiedades

IUPAC Name |

benzyl(triphenyl)phosphanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22P.BF4/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;2-1(3,4)5/h1-20H,21H2;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJSIYGMNHUOCDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22BF4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369970 | |

| Record name | Benzyl(triphenyl)phosphanium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31240-52-5 | |

| Record name | Benzyl(triphenyl)phosphanium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.